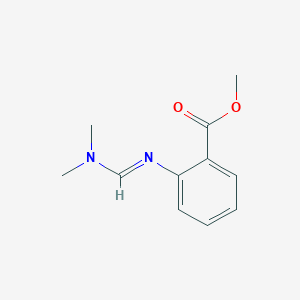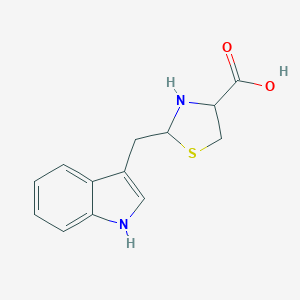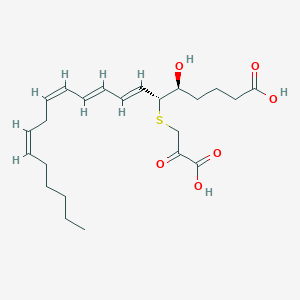
5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid, commonly known as HETE-ETE, is a bioactive lipid molecule that has gained significant attention in recent years due to its potential therapeutic applications. HETE-ETE is a member of the eicosanoid family of lipid molecules and is derived from the oxidation of arachidonic acid.
Wissenschaftliche Forschungsanwendungen
HETE-ETE has been studied extensively for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its role in inflammation and immune response. HETE-ETE has been shown to modulate the activity of immune cells such as macrophages and neutrophils, and to regulate the production of pro-inflammatory cytokines. Additionally, HETE-ETE has been investigated for its potential role in cancer, cardiovascular disease, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of HETE-ETE is not fully understood, but it is believed to act through multiple signaling pathways. HETE-ETE has been shown to activate various intracellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, HETE-ETE has been shown to modulate the activity of transcription factors such as NF-κB and AP-1.
Biochemical and Physiological Effects:
HETE-ETE has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate the production of pro-inflammatory cytokines, to modulate the activity of immune cells, and to regulate cell proliferation and apoptosis. Additionally, HETE-ETE has been shown to regulate lipid metabolism and to modulate the activity of various enzymes involved in lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of studying HETE-ETE in the laboratory is that it is a naturally occurring molecule that can be easily synthesized. Additionally, HETE-ETE has been shown to have a wide range of physiological effects, making it a promising target for therapeutic interventions. However, one of the limitations of studying HETE-ETE is that its exact mechanism of action is not fully understood, making it difficult to develop targeted therapies.
Zukünftige Richtungen
There are several future directions for research on HETE-ETE. One of the major areas of research is the development of targeted therapies for various disease conditions. Additionally, further research is needed to fully understand the mechanism of action of HETE-ETE and to identify its specific targets. Finally, there is a need for further research on the physiological and biochemical effects of HETE-ETE, particularly in the context of lipid metabolism and immune response.
Conclusion:
In conclusion, HETE-ETE is a bioactive lipid molecule that has gained significant attention in recent years due to its potential therapeutic applications. HETE-ETE is synthesized through the oxidation of arachidonic acid and has been studied extensively for its role in inflammation, cancer, cardiovascular disease, and neurodegenerative disorders. While the exact mechanism of action of HETE-ETE is not fully understood, it has been shown to have a wide range of physiological and biochemical effects. There are several future directions for research on HETE-ETE, including the development of targeted therapies and further research on its mechanism of action and physiological effects.
Synthesemethoden
HETE-ETE is synthesized through the oxidation of arachidonic acid by lipoxygenase enzymes. Specifically, the 15-lipoxygenase enzyme catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then further metabolized to HETE-ETE through a series of enzymatic reactions.
Eigenschaften
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-carboxy-2-oxoethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-20(25)23(28)29)19(24)15-14-17-22(26)27/h6-7,9-13,16,19,21,24H,2-5,8,14-15,17-18H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMGZLNUJDKJY-OODJPBEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid | |
CAS RN |
117675-20-4 |
Source


|
| Record name | 5-Hydroxy-6-(2-keto-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117675204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)
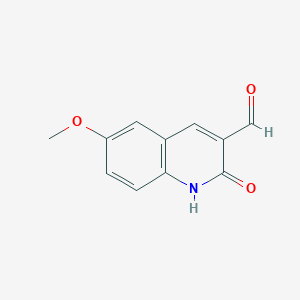
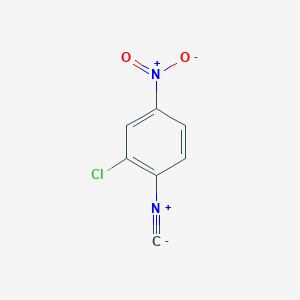
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)

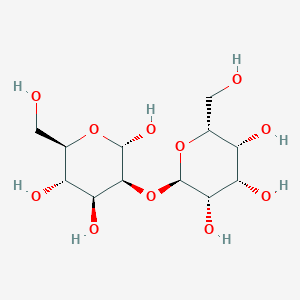
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)


